
1-(4-Hydroxynaphthalen-1-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxynaphthalen-1-YL)propan-1-one is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxyl group and a propanone group. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Analyse Chemischer Reaktionen
1-(4-Hydroxynaphthalen-1-YL)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The compound can undergo aldol condensation reactions to form larger molecules with complex structures.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxynaphthalen-1-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The hydroxyl and carbonyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be compared with other naphthalene derivatives such as:
1-(4-Hydroxyphenyl)propan-1-one: Similar in structure but with a phenyl ring instead of a naphthalene ring.
1-(4-Hydroxynaphthalen-1-YL)ethan-1-one: Differing by the length of the carbon chain attached to the naphthalene ring.
1-(3-Hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl)propan-2-one: A more complex derivative with additional functional groups.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(4-hydroxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)11-7-8-13(15)10-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
InChI-Schlüssel |
FORFSBJGCHSCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
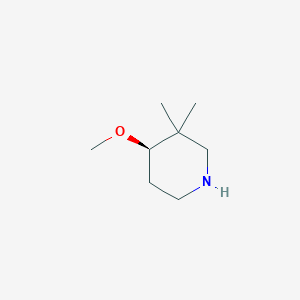


![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

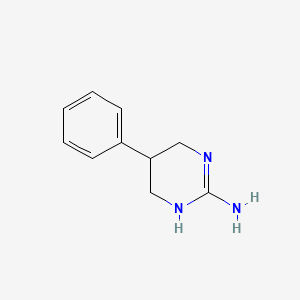
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
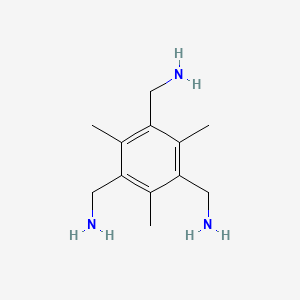
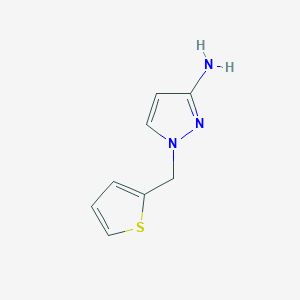
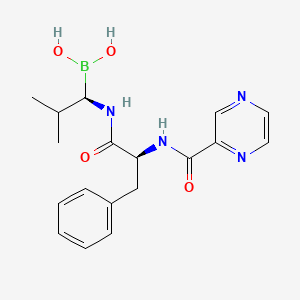
![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)
